3-(2-Amino-ethoxy)-pyrrolidine-1-carboxylic acid benzyl ester
Description
3-(2-Amino-ethoxy)-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester group at the 1-position and a 2-aminoethoxy substituent at the 3-position.
Properties
IUPAC Name |
benzyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c15-7-9-18-13-6-8-16(10-13)14(17)19-11-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLNZUVBLAWZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OCCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,2,4-Trisubstituted Butane Derivatives
Optically active precursors such as (S)-1-benzyl-pyrrolidin-3-yl methanesulphonate are cyclized under basic or acidic conditions. For example:
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Method : Treatment of 1,2,4-trimesylated butane derivatives (e.g., methanesulphonic acid 3-methanesulphonyloxy-1-methanesulphonyloxymethyl-propyl ester) with primary amines (e.g., benzylamine) in tetrahydrofuran at 50–60°C yields pyrrolidine intermediates.
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Yield : 75–85% with >95% enantiomeric excess (e.e.) when using chiral catalysts.
Diazocarbonyl Insertion Reactions
Diazomethane insertion into N-Boc-L-homophenylalanine generates bromoketone intermediates, which undergo cyclization to form pyrrolidine derivatives. This method is effective for introducing substituents at the 3-position.
Introduction of the 2-Amino-Ethoxy Side Chain
Functionalization of the pyrrolidine ring at the 3-position is critical. Key strategies include:
Nucleophilic Substitution of Mesylated Intermediates
Reductive Amination
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Method : Condensation of 3-oxo-pyrrolidine-1-carboxylic acid benzyl ester with 2-aminoethanol using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane.
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Stereoselectivity : Syn-addition predominates (dr ≥ 8:1) with chiral auxiliaries like (R)-BINOL.
Protection and Deprotection Strategies
Benzyl Ester Protection
Amino Group Protection
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Boc Protection : Tert-butyloxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate (Boc₂O) in methanol.
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Allyloxycarbonyl Protection : Allyl chloroformate replaces benzyl groups in heptane at 30–70°C.
Enantioselective Synthesis and Resolution
Catalytic Asymmetric Hydrogenation
Kinetic Resolution
Lipase-mediated resolution of racemic 3-(2-amino-ethoxy) intermediates using vinyl acetate in tert-butyl methyl ether achieves 98% e.e..
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), δ 4.55 (s, 2H, CH₂Ph), δ 3.85–3.70 (m, 2H, pyrrolidine-OCH₂), δ 2.95–2.80 (m, 2H, NH₂CH₂).
Comparative Analysis of Methods
| Method | Yield | e.e. | Complexity |
|---|---|---|---|
| Nucleophilic Substitution | 68–72% | >95% | Moderate |
| Reductive Amination | 60–65% | 85–90% | Low |
| Catalytic Hydrogenation | 75–80% | >99% | High |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 3-(2-Amino-ethoxy)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
3-(2-Amino-ethoxy)-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease processes.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Amino-ethoxy)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and biological pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs differ in substituents at the pyrrolidine 3-position and the ester group. These variations influence physicochemical properties and biological interactions:
Key Observations :
- Amino vs. Halogen Substituents: Brominated analogs (e.g., ) prioritize synthetic versatility, while amino derivatives (e.g., ) favor interactions with biological targets via hydrogen bonding.
- Hydroxyethyl vs. Aminoethoxy: Hydroxyethyl groups () improve aqueous solubility compared to aminoethoxy, which may enhance bioavailability.
- Phosphinoyl-Carboxypropyl: These bulky, charged groups () are critical for ACE2 inhibition, suggesting substituent size and charge dictate enzyme affinity.
Antimalarial Activity
Compounds 17 and 18 (4-substituted benzyl esters) exhibit IC50 values of 86.2 µM and 106.5 µM against Plasmodium falciparum, comparable to artemisinin .
Enzyme Inhibition
Phosphinoyl-substituted derivatives (e.g., 2-[(2-carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester) show potent ACE2 inhibition (Ki: 0.0003 mM) . The phosphinoyl-carboxypropyl group likely interacts with the enzyme’s catalytic zinc ion, a mechanism absent in aminoethoxy analogs.
Physicochemical Properties
- Solubility : Hydroxyethyl substituents () enhance water solubility compared to lipophilic bromo or aromatic analogs.
- Chirality: Chiral centers in compounds like (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester may influence target selectivity and metabolic stability .
Biological Activity
3-(2-Amino-ethoxy)-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound recognized for its unique structure, which includes a pyrrolidine ring and various functional groups that enhance its biological activity. This article provides a detailed overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N2O3. The compound features:
- A pyrrolidine ring , which is a five-membered nitrogen-containing structure.
- An amino group that contributes to its biological activity.
- A benzyl ester that enhances solubility and stability.
Hypoglycemic Activity
Research indicates that this compound exhibits hypoglycemic properties, suggesting potential utility in managing blood sugar levels. This activity is particularly relevant for the treatment of diabetes.
Antibacterial Properties
Preliminary studies have shown that this compound possesses antibacterial properties against certain bacterial strains. This positions it as a candidate for further pharmacological exploration, particularly in the development of new antibiotics.
The interaction studies involving this compound focus on its binding affinity with various biological targets. Key areas of interest include:
- Enzymes related to glucose metabolism : The compound may influence pathways involved in blood sugar regulation.
- Bacterial cell wall synthesis : Its antibacterial effects may be mediated through interference with bacterial growth mechanisms.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester | Ethoxymethyl substitution | Potentially enhanced solubility |
| 3-(Amino-pyrrolidine)-1-carboxylic acid | Lacks ethoxy group | Simpler structure, different activity |
| 4-(Aminomethyl)-pyrrolidine-1-carboxylic acid benzyl ester | Different position of amino group | Variability in biological activity |
Case Studies and Research Findings
Several studies have documented the pharmacological potential of this compound:
- Hypoglycemic Effect Study : A study demonstrated that administration of the compound in diabetic animal models resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and glucose uptake by peripheral tissues.
- Antibacterial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating promising antibacterial activity.
- Enzyme Interaction Studies : Binding assays revealed that the compound interacts with key enzymes involved in glucose metabolism, supporting its potential use in diabetes management.
Q & A
Q. What are the common synthetic routes for preparing pyrrolidine-1-carboxylic acid benzyl ester derivatives, and what key intermediates are involved?
The synthesis typically involves multi-step protection/deprotection strategies. For example, (2S,4R)-4-(hydroxy)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid is protected using tert-butyldimethylsilyl triflate (TBSOTf) and 2,6-lutidine, followed by hydrolysis to yield intermediates like compound 6 (99% yield). Subsequent coupling with acids (e.g., using BOP-Cl or HATU) and deprotection steps (e.g., TBAF for SEM ester removal) are critical for achieving the final product . Diazocarbonyl insertion reactions and acetylation of bromoketones (e.g., from N-Boc-L-homophenylalanine) are also key steps for generating cysteine protease inhibitors .
Q. How is the stereochemistry of pyrrolidine derivatives controlled during synthesis?
Chiral centers are established early using enantiomerically pure starting materials. For instance, (2S,4R)-configured intermediates are synthesized from (2S,4R)-4-(hydroxy)pyrrolidine-2-carboxylic acid, with TBS protection ensuring retention of stereochemistry during subsequent reactions. Coupling agents like EDCI/HOBt or HATU are used to preserve stereochemical integrity during amide bond formation .
Q. What analytical methods are used to confirm the structure and purity of these compounds?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard for structural confirmation. For example, intermediates like 8 and 15 are characterized via H-NMR and C-NMR to verify regiochemistry and stereochemistry. Purity is assessed using HPLC with ≥98% thresholds .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for pyrrolidine-1-carboxylic acid derivatives?
Yields depend on the coupling reagent and solvent system. BOP-Cl in dichloromethane achieves 92–95% yields for SEM esters (e.g., 11 and 13 ), while HATU with DIPEA in dichloromethane provides 78–85% yields for amides (e.g., 15 and 16 ). Pre-activation of carboxylic acids and stoichiometric control of reagents are critical to minimize side reactions .
Q. What strategies address contradictions in biological activity data for cysteine protease inhibitors derived from this scaffold?
Discrepancies may arise from substituent effects at the 4-position of the pyrrolidine ring. For example, bulkier groups (e.g., tert-butyldimethylsilyloxy) can hinder enzyme binding, while hydrophilic groups enhance solubility. Systematic SAR studies comparing inhibitory IC values against protease isoforms (e.g., falcipain-2) are recommended .
Q. How can diazocarbonyl insertion reactions be tailored to improve regioselectivity?
Regioselectivity in diazomethane-mediated insertions is influenced by the electronic environment of the starting acid. Electron-withdrawing groups (e.g., Boc-protected amines) direct insertion to the α-position. Solvent polarity (e.g., THF vs. DCM) and temperature (0°C vs. RT) further modulate reaction pathways .
Q. What are the limitations of magnesium bromide-mediated ester hydrolysis in scaled-up syntheses?
While MgBr in ether/nitromethane efficiently hydrolyzes SEM esters (72–66% yields), scalability is challenged by exothermic side reactions. Alternatives like TBAF in THF offer milder conditions but require rigorous anhydrous handling .
Methodological Challenges and Solutions
Q. How can researchers resolve low yields in final deprotection steps?
Low yields during benzyl ester deprotection (e.g., using KCO in MeOH/CHCl/HO) often stem from incomplete solvolysis. Optimizing the solvent ratio (e.g., 8:1:1 v/v) and extending reaction time (12–24 hours) can improve conversion. Monitoring via TLC ensures completion .
Q. What computational tools aid in predicting the bioactivity of pyrrolidine-based protease inhibitors?
Molecular docking (e.g., AutoDock Vina) with protease crystal structures (e.g., PDB: 3BPF) identifies key interactions (e.g., hydrogen bonding with catalytic cysteine). QSAR models incorporating logP and polar surface area predict permeability and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
